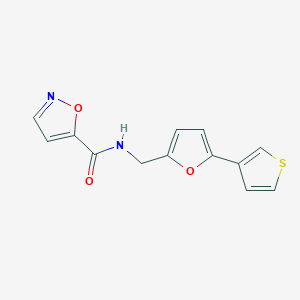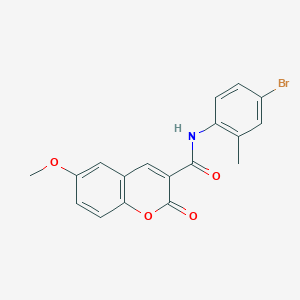
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a 1,3,4-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a 3,5-dimethoxyphenyl group (a benzene ring with two methoxy groups attached at the 3 and 5 positions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings (like the phenyl and oxadiazole rings), amide linkages, and various functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the oxadiazole ring can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, similar compounds often have moderate molecular weights and may exhibit specific reactivity due to the presence of the oxadiazole ring and other functional groups .Applications De Recherche Scientifique
Anticancer Research
This compound has been studied for its potential in anticancer therapy. The unique structure of the oxadiazole ring fused with a dimethoxyphenyl group may interact with various biological targets in cancer cells. For instance, it has shown antiproliferative activity on cancer cell lines such as MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia) . This suggests its potential use in developing novel chemotherapy agents.
Toxicity Studies
The safety profile of a compound is crucial for its application in medicine. This compound has undergone in vivo toxicity evaluations, indicating no significant toxicity at high doses in animal models . This is promising for further development as a therapeutic agent, as it suggests a potentially high therapeutic index.
Drug Design and Synthesis
The compound’s structure provides a scaffold for the design and synthesis of new drugs. Its synthesis involves the Ullmann condensation, a key reaction in pharmaceutical chemistry . Researchers can modify the substituents on the oxadiazole ring to create derivatives with varied biological activities.
Mécanisme D'action
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it may interact with its target in a similar manner .
Biochemical Pathways
Compounds with similar structures have been associated with the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of a compound with its target can lead to a variety of downstream effects, potentially influencing cellular processes and pathways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13-4-6-17(7-5-13)30(25,26)9-8-18(24)21-20-23-22-19(29-20)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRZDIKRBYNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)
![N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2900351.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)
![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)

![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)